2-benzoyl-5-chlorobenzoic acid

Description

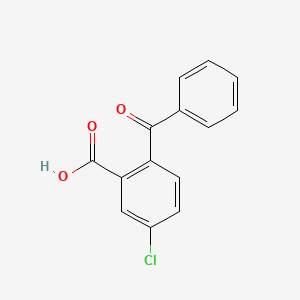

2-benzoyl-5-chlorobenzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, where the benzoyl and chloro groups are substituted at the 2 and 5 positions, respectively

Properties

CAS No. |

1147-42-8 |

|---|---|

Molecular Formula |

C14H9ClO3 |

Molecular Weight |

260.67 g/mol |

IUPAC Name |

2-benzoyl-5-chlorobenzoic acid |

InChI |

InChI=1S/C14H9ClO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |

InChI Key |

LSVPCSOPJGPTNA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |

Other CAS No. |

1147-42-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-benzoyl-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of benzoic acid, 2-benzoyl-5-chloro- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Benzoyl Group (Ar–CO–)

-

Reduction : The ketone could theoretically be reduced to a CH group using agents like LiAlH or catalytic hydrogenation, though no experimental data is cited.

-

Nucleophilic Attack : The carbonyl may react with amines or alcohols to form amides or esters, respectively.

Chlorine Substituent

-

Electrophilic Substitution : The chlorine atom at position 5 directs further electrophilic substitution to the para position (position 4), but steric hindrance from the benzoyl group may limit reactivity.

Carboxylic Acid (–COOH)

-

Esterification : Reacts with alcohols under acidic conditions to form esters.

-

Salt Formation : Forms salts with bases (e.g., NaOH), enhancing solubility.

Comparative Selectivity in Bromination

Although not directly tested on 2-benzoyl-5-chlorobenzoic acid, bromination patterns in similar systems (e.g., 2-chlorobenzoic acid) show:

-

Benzylic Bromination : N-bromosuccinimide (NBS) selectively brominates benzylic positions under radical conditions .

-

Aromatic Bromination : Bromine (Br) or FeBr may substitute at positions ortho/para to electron-withdrawing groups like –COOH or –CO– .

Challenges in Reaction Optimization

Scientific Research Applications

2-benzoyl-5-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, perfumes, and other specialty chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-benzoyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Benzoic acid, 2-benzoyl-: Lacks the chloro group, which can affect its reactivity and applications.

Benzoic acid, 2-chloro-: Lacks the benzoyl group, resulting in different chemical properties and uses.

Benzophenone-2-carboxylic acid: Another derivative with distinct structural and functional characteristics.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.